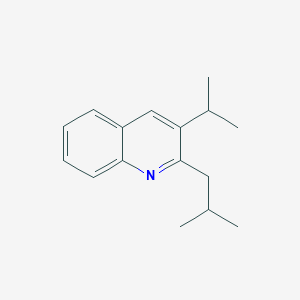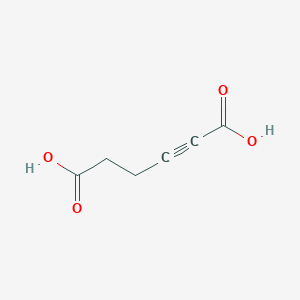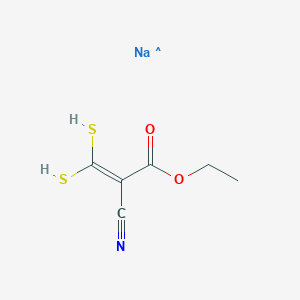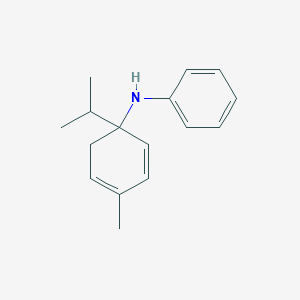![molecular formula C32H24N6S4 B14131866 Tetrakis[(4-aminophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14131866.png)
Tetrakis[(4-aminophenyl)sulfanyl]benzene-1,4-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,3,5,6-Tetrakis((4-aminophenyl)thio)terephthalonitrile typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution of 2,3,5,6-tetrabromoterephthalonitrile with 4-aminothiophenol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Analyse Des Réactions Chimiques
2,3,5,6-Tetrakis((4-aminophenyl)thio)terephthalonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the amino and thiophenyl groups.
Applications De Recherche Scientifique
2,3,5,6-Tetrakis((4-aminophenyl)thio)terephthalonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s functional groups allow it to interact with biological molecules, making it useful in the development of biochemical assays and probes.
Industry: Used in the production of advanced materials, including conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrakis((4-aminophenyl)thio)terephthalonitrile involves its interaction with molecular targets through its amino and thiophenyl groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,3,5,6-Tetrakis((4-aminophenyl)thio)terephthalonitrile include:
2,3,5,6-Tetrakis((4-nitrophenyl)thio)terephthalonitrile: Differing by the presence of nitro groups instead of amino groups, which affects its reactivity and applications.
2,3,5,6-Tetrakis((4-methylphenyl)thio)terephthalonitrile: Featuring methyl groups, which influence its physical properties and chemical behavior.
2,3,5,6-Tetrakis((4-hydroxyphenyl)thio)terephthalonitrile: Containing hydroxy groups, which enhance its ability to form hydrogen bonds and interact with biological molecules.
The uniqueness of 2,3,5,6-Tetrakis((4-aminophenyl)thio)terephthalonitrile lies in its combination of amino and thiophenyl groups, providing a versatile platform for various chemical modifications and applications.
Propriétés
Formule moléculaire |
C32H24N6S4 |
|---|---|
Poids moléculaire |
620.8 g/mol |
Nom IUPAC |
2,3,5,6-tetrakis[(4-aminophenyl)sulfanyl]benzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C32H24N6S4/c33-17-27-29(39-23-9-1-19(35)2-10-23)30(40-24-11-3-20(36)4-12-24)28(18-34)32(42-26-15-7-22(38)8-16-26)31(27)41-25-13-5-21(37)6-14-25/h1-16H,35-38H2 |
Clé InChI |
ZYJXUUVGMZMKCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)SC2=C(C(=C(C(=C2SC3=CC=C(C=C3)N)C#N)SC4=CC=C(C=C4)N)SC5=CC=C(C=C5)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid](/img/structure/B14131810.png)
![7-Methoxypyrido[1,2-a]benzimidazole](/img/structure/B14131816.png)

![[3,3'-Bipyridine]-2,6-diamine](/img/structure/B14131821.png)
![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-YL-4'-(1-naphthalenyl)-](/img/structure/B14131825.png)
![Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14131828.png)
![(1'S,2'S,3'S,10b'R)-3'-(benzo[d][1,3]dioxole-5-carbonyl)-2'-(4-propylbenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14131842.png)

![3-[(Thiophen-3-yl)amino]phenol](/img/structure/B14131889.png)
